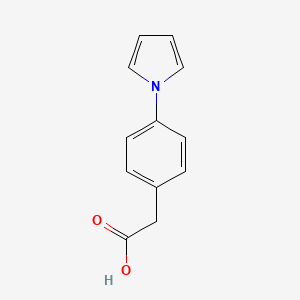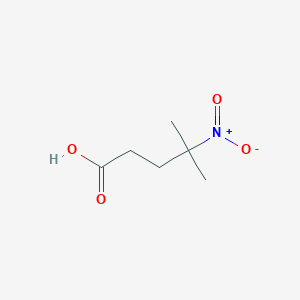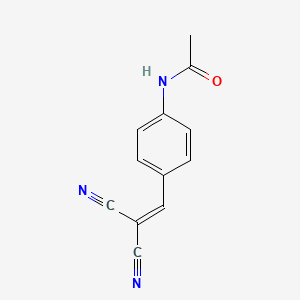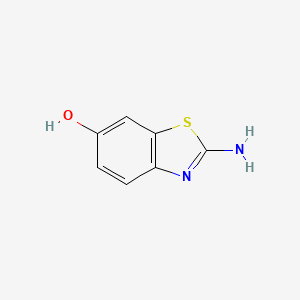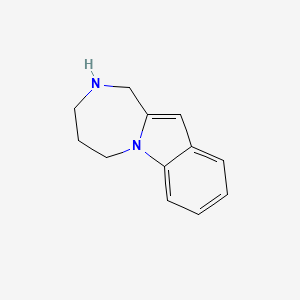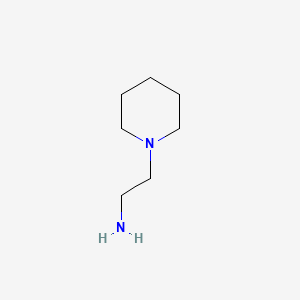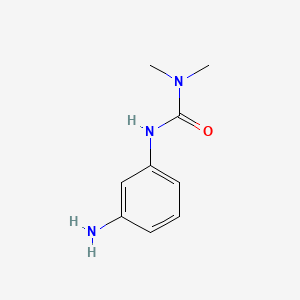
3-(3-Aminophenyl)-1,1-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(3-Aminophenyl)-1,1-dimethylurea involves multiple steps, including the preparation of intermediates and the final reaction to form the target molecule. Synthesis methods can vary, focusing on optimizing yield, purity, and the efficiency of the process. While specific synthesis routes for 3-(3-Aminophenyl)-1,1-dimethylurea were not directly found, research on similar compounds provides insight into possible synthetic strategies that could be adapted for this compound. For example, the synthesis of related urea derivatives involves the reaction of amines with isocyanates or carbodiimides, suggesting a potential method for synthesizing 3-(3-Aminophenyl)-1,1-dimethylurea (Saikia et al., 2023).
Molecular Structure Analysis
The molecular structure of 3-(3-Aminophenyl)-1,1-dimethylurea can be analyzed using spectroscopic and crystallographic techniques. These analyses reveal the arrangement of atoms, the presence of functional groups, and the geometry of the molecule. Studies on similar compounds, like pyrimidine derivatives, utilize X-ray crystallography and DFT calculations to elucidate their structure, indicating that similar approaches could be applied to 3-(3-Aminophenyl)-1,1-dimethylurea to determine its precise molecular configuration (Barakat et al., 2015).
Aplicaciones Científicas De Investigación
Thermal Phase Transformation
A study on a related compound, 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethylurea, revealed a reversible single-crystal to single-crystal thermal phase transformation. This transformation involves a change from a monoclinic to a triclinic crystal system around 170–180 K, highlighting potential applications in materials science for temperature-responsive materials (Kariuki & El‐Hiti, 2017).
Electrophilic Reactivity
N,N-Dimethyl-4-aminophenyl cations, closely related to the compound , have been used to probe the electrophilicity-nucleophilicity relations of various nucleophiles. This research provides valuable insights into the reactivity of aminophenyl compounds, which could inform synthetic strategies in organic chemistry (Dichiarante, Fagnoni, & Albini, 2008).
Photocatalytic Degradation
Research on phenyl-urea herbicides, which share a structural motif with 3-(3-Aminophenyl)-1,1-dimethylurea, has shown that these compounds can undergo photocatalytic degradation. This process involves interactions with OH radicals generated on the TiO2 surface under irradiation, leading to various degradation by-products. Such studies indicate the potential environmental impact and degradation pathways of phenyl-urea compounds (Amorisco, Losito, Carbonara, Palmisano, & Zambonin, 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-aminophenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCIMHCGCFGWJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192989 |
Source


|
| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-1,1-dimethylurea | |
CAS RN |
39938-79-9 |
Source


|
| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039938799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

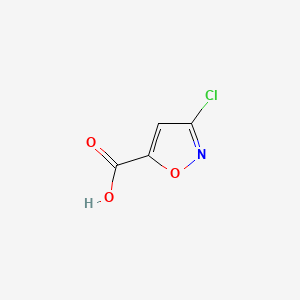
![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)
